

# Application Notes: Recombinant Human VEGF165 Protocol for HUVEC Proliferation Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HUMAN VEGF165**

Cat. No.: **B1178284**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is a potent, pro-angiogenic cytokine that plays a crucial role in both physiological and pathological angiogenesis.<sup>[1][2]</sup> It is the most abundant and well-characterized isoform of the VEGF-A family.<sup>[3][4]</sup> VEGF165 stimulates the proliferation, migration, and survival of endothelial cells, key processes in the formation of new blood vessels.<sup>[2][3]</sup> This application note provides a detailed protocol for utilizing recombinant **human VEGF165** to induce and measure the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a widely used *in vitro* model for studying angiogenesis.<sup>[5]</sup>

VEGF165 exerts its biological effects by binding to two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are expressed almost exclusively on endothelial cells.<sup>[3][6][7]</sup> The binding of VEGF165 to its receptors, particularly VEGFR-2, initiates a cascade of downstream signaling pathways, including the MEK/ERK and PI3K/Akt pathways, which are critical for promoting endothelial cell proliferation.<sup>[8][9]</sup>

## Data Presentation

The following tables summarize quantitative data related to the bioactivity of recombinant **human VEGF165** in HUVEC proliferation assays.

Table 1: VEGF165 Concentration and HUVEC Proliferation

| VEGF165 Concentration<br>(ng/mL) | Observed Effect on<br>HUVEC Proliferation                                | Reference |
|----------------------------------|--------------------------------------------------------------------------|-----------|
| 0.5                              | Significant increase in proliferation.                                   | [10]      |
| 1                                | Over 50% stimulation in proliferation.                                   | [10]      |
| 1.7                              | EC50 (Effective concentration for 50% of maximum proliferation).         | [9]       |
| 5 - 20                           | Approximately 25% more proliferation than control.                       | [11]      |
| 10                               | Typical EC50 is less than 10 ng/mL.                                      | [3][4]    |
| 20                               | Commonly used as a positive control for proliferation.                   | [12]      |
| 50                               | Plateau of cell proliferation rate, approximately 60% more than control. | [11]      |
| 100                              | No further increase in proliferation compared to 50 ng/mL.               | [11]      |
| 10 - 1000                        | Increased the number of HUVECs to similar values across the range.       | [13]      |
| 200 & 500                        | Dose-dependent activation of HUVEC proliferation.                        | [1]       |

Table 2: Recombinant Human VEGF165 Specifications

| Parameter                  | Specification                                | Reference |
|----------------------------|----------------------------------------------|-----------|
| Purity                     | >95% by SDS-PAGE                             | [3][6]    |
| Molecular Weight           | ~19.2 kDa (monomer), 38.2 - 38.6 kDa (dimer) | [4][6][9] |
| Endotoxin Level            | ≤ 1.00 EU/µg                                 | [3][4]    |
| Biological Activity (ED50) | ≤ 10 ng/mL in a HUVEC proliferation assay    | [3][4]    |

## Experimental Protocols

This section provides a detailed methodology for performing a HUVEC proliferation assay using recombinant **human VEGF165**.

## Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basal Medium (e.g., EBM-2) supplemented with 0.2% - 2% Fetal Bovine Serum (FBS)
- Recombinant **Human VEGF165** (lyophilized)
- Sterile, nuclease-free water or PBS for reconstitution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit)
- Dimethyl sulfoxide (DMSO) for MTT assay
- Microplate reader

## Reconstitution of Recombinant Human VEGF165

- Centrifuge the vial: Briefly centrifuge the vial of lyophilized VEGF165 to ensure the powder is at the bottom.
- Reconstitute: Reconstitute the lyophilized protein in sterile water or PBS to a stock concentration of 0.1 mg/mL.<sup>[3][4]</sup> Gently pipette to dissolve; do not vortex.
- Aliquoting and Storage: Aliquot the reconstituted VEGF165 into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), the solution can be kept at 4°C.<sup>[3]</sup> The addition of a carrier protein like 0.1% BSA or HSA is recommended for long-term stability.<sup>[3]</sup>

## HUVEC Proliferation Assay Protocol

- Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Cell Seeding:
  - Wash the confluent HUVEC monolayer with PBS and detach the cells using Trypsin-EDTA.
  - Neutralize the trypsin with growth medium and centrifuge the cell suspension.
  - Resuspend the cell pellet in basal medium containing a low percentage of FBS (e.g., 0.5-2%).
  - Count the cells and adjust the density to 5,000 - 10,000 cells per well in a 96-well plate.<sup>[6]</sup> [\[14\]](#)
- Starvation (Optional but Recommended): Incubate the seeded cells for 12-24 hours in low-serum basal medium to synchronize the cells in the G0/G1 phase of the cell cycle. This step helps to reduce the background proliferation and increase the signal-to-noise ratio.
- VEGF165 Treatment:

- Prepare serial dilutions of recombinant **human VEGF165** in low-serum basal medium to achieve the desired final concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
- Include a negative control (medium with vehicle only) and a positive control (e.g., complete growth medium or a known mitogen).
- Carefully remove the starvation medium from the wells and add 100 µL of the prepared VEGF165 dilutions or control solutions to the respective wells.
- Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.[\[1\]](#)[\[15\]](#)
- Proliferation Assessment:
  - MTT/XTT Assay:
    - Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
    - If using MTT, add DMSO to solubilize the formazan crystals.
    - Measure the absorbance at the appropriate wavelength (e.g., 560 nm for MTT) using a microplate reader.[\[1\]](#)
  - BrdU Incorporation Assay:
    - Add BrdU to the wells and incubate as per the manufacturer's protocol.
    - Fix the cells, add the anti-BrdU antibody, and then the substrate.
    - Measure the absorbance to quantify the amount of incorporated BrdU.[\[15\]](#)
  - Cell Counting:
    - Detach the cells from each well and count the number of viable cells using a hemocytometer or an automated cell counter.

## Visualizations

## VEGF165 Signaling Pathway in HUVECs



[Click to download full resolution via product page](#)

Caption: VEGF165 signaling cascade in HUVECs.

## Experimental Workflow for HUVEC Proliferation Assay



[Click to download full resolution via product page](#)

Caption: HUVEC proliferation assay workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Expression, purification and functionality of bioactive recombinant human vascular endothelial growth factor VEGF165 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human VEGF-165 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 4. cellgs.com [cellgs.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Human VEGF-165 Recombinant Protein (RVEGF1) [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Distinct signaling pathways confer different vascular responses to VEGF 121 and VEGF 165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. Growth Factors VEGF-A165 and FGF-2 as Multifunctional Biomolecules Governing Cell Adhesion and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hereon.de [hereon.de]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Recombinant Human VEGF165 Protocol for HUVEC Proliferation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178284#recombinant-human-vegf165-protocol-for-huvec-proliferation-assay>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)